MFCD03847699
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Overview
Description
MFCD03847699 is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of MFCD03847699 can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves the yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MFCD03847699 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, triazolopyrimidines are known to interact with microtubules, affecting their stability and function . This interaction can lead to various cellular responses, including inhibition of cell division and induction of apoptosis. The exact molecular pathways involved depend on the specific substitution pattern of the compound.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share a similar core structure but differ in their substitution patterns, which can significantly affect their biological activity and applications. The unique combination of substituents in MFCD03847699 contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C22H24N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-14-6-3-4-7-17(14)25-21(30)19-15(2)24-22-26-18(8-5-13-29)27-28(22)20(19)16-9-11-23-12-10-16/h3-4,6-7,9-12,20,29H,5,8,13H2,1-2H3,(H,25,30)(H,24,26,27) |
InChI Key |
SZAYCZXSMFSWFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=NC=C4)CCCO)C |
Origin of Product |
United States |
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